[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate
CAS No.: 318289-36-0
Cat. No.: VC4805924
Molecular Formula: C24H18Cl2N2O2S
Molecular Weight: 469.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318289-36-0 |
|---|---|
| Molecular Formula | C24H18Cl2N2O2S |
| Molecular Weight | 469.38 |
| IUPAC Name | (1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C24H18Cl2N2O2S/c1-28-23(31-18-10-6-3-7-11-18)19(22(27-28)16-8-4-2-5-9-16)15-30-24(29)17-12-13-20(25)21(26)14-17/h2-14H,15H2,1H3 |
| Standard InChI Key | AUUVKRTVKNSDKK-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)SC4=CC=CC=C4 |
Introduction
The compound “[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate” is a pyrazole derivative. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound is functionalized with phenyl, phenylsulfanyl, and dichlorobenzene groups, making it a structurally complex molecule with potential applications in medicinal chemistry, materials science, and agrochemicals.
Key Functional Groups
-
Pyrazole Ring: Provides aromaticity and potential for hydrogen bonding.
-
Phenylsulfanyl Group: Offers lipophilicity and potential for sulfur-based interactions.
-
Dichlorobenzene Carboxylate: Adds electron-withdrawing properties and enhances reactivity.
General Synthetic Pathway
The synthesis of such pyrazole derivatives typically involves:
-
Cyclization: Formation of the pyrazole ring from hydrazines and 1,3-diketones or related precursors.
-
Functionalization: Introduction of phenyl and phenylsulfanyl groups via electrophilic substitution or coupling reactions.
-
Esterification: Reaction of the pyrazole derivative with 3,4-dichlorobenzoic acid to form the ester linkage.
Reagents and Conditions
Common reagents include:
-
Hydrazines (for pyrazole formation).
-
Phenyl halides or thiophenols (for phenylsulfanyl substitution).
-
Dichlorobenzoic acid and alcohol derivatives (for esterification).
Medicinal Chemistry
Pyrazole derivatives are widely studied for their biological activities:
-
Anti-inflammatory Properties: Pyrazoles often inhibit cyclooxygenase enzymes (COX).
-
Antimicrobial Activity: Functionalized pyrazoles show activity against bacteria and fungi.
-
Anticancer Potential: Some derivatives act as kinase inhibitors.
Agrochemicals
Pyrazoles are used in pesticides and herbicides due to their ability to disrupt biological pathways in pests.
Materials Science
The aromaticity and functional groups in this compound may enable its use in optoelectronic materials or as ligands in coordination chemistry.
Spectroscopic Techniques
To confirm the structure:
-
NMR Spectroscopy:
-
NMR: Signals for methyl, phenyl, and aromatic protons.
-
NMR: Peaks corresponding to carbon atoms in the pyrazole ring, ester group, and dichlorobenzene moiety.
-
-
IR Spectroscopy:
-
Characteristic peaks for C=O (ester), C–S (phenylsulfanyl), and aromatic C=C bonds.
-
-
Mass Spectrometry:
-
Molecular ion peak confirming the molecular weight.
-
X-Ray Crystallography
Single-crystal X-ray diffraction can provide detailed information about bond angles, lengths, and three-dimensional conformation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume